molecular formula C12H16ClNO B3078264 N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride CAS No. 1050126-55-0

N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride

Cat. No.: B3078264
CAS No.: 1050126-55-0
M. Wt: 225.71 g/mol
InChI Key: KHCQWXLOQUEPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride is a chemical compound with a unique structure that combines a methoxyethyl group, a phenyl ring, and a propynylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride typically involves the following steps:

    Formation of the Propynylamine Moiety: This can be achieved through the reaction of propargyl bromide with an amine, such as aniline, under basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution using 2-methoxyethanol and a suitable leaving group, such as tosylate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the triple bond in the propynylamine moiety to a double or single bond.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alkenes or alkanes.

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway involved. The methoxyethyl group and the propynylamine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine
  • N-(2-Ethoxyethyl)-3-phenyl-2-propyn-1-amine
  • N-(2-Methoxyethyl)-3-phenyl-2-butyn-1-amine

Uniqueness

N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties and reactivity. The combination of the phenyl ring and the propynylamine moiety also contributes to its distinct characteristics, making it valuable for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12;/h2-4,6-7,13H,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCQWXLOQUEPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC#CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050126-55-0
Record name 2-Propyn-1-amine, N-(2-methoxyethyl)-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050126-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.